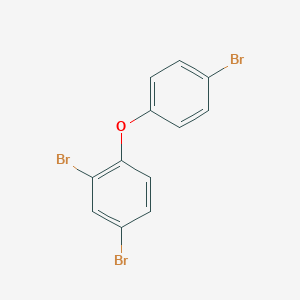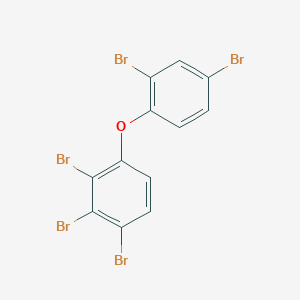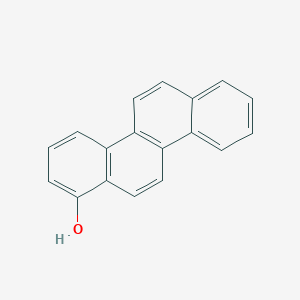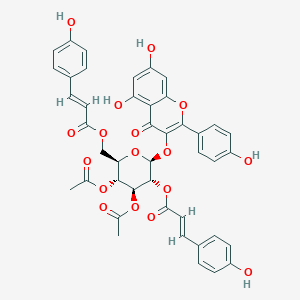
3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin
Übersicht
Beschreibung
3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin is a complex organic compound characterized by multiple hydroxyl, acetoxy, and phenyl groups. This compound is notable for its intricate structure, which includes a chromenyl moiety and several ester linkages. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
The synthesis of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin typically involves multi-step organic synthesis. The synthetic route may include the following steps:
Formation of the chromenyl moiety: This can be achieved through a series of condensation reactions involving appropriate phenolic and aldehyde precursors.
Esterification reactions: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling reactions: The chromenyl moiety is coupled with the sugar derivative through glycosidic bond formation, often facilitated by acid catalysts.
Final esterification: The final esterification step involves the reaction of the hydroxyl groups with (E)-3-(4-hydroxyphenyl)prop-2-enoic acid under dehydrating conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, potentially using flow chemistry techniques for better control over reaction conditions.
Analyse Chemischer Reaktionen
3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups in the chromenyl moiety can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin has several scientific research applications:
Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound’s potential biological activities, such as antioxidant and anti-inflammatory properties, are of interest in biological research.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and cardiovascular disorders.
Industry: The compound’s unique structural features make it a candidate for the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
Enzyme inhibition: Inhibiting key enzymes involved in disease pathways, such as cyclooxygenase in inflammation.
Signal transduction modulation: Modulating signaling pathways involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin can be compared with similar compounds such as:
Flavonoids: Compounds like quercetin and kaempferol, which also have antioxidant properties.
Coumarins: Compounds like esculetin and umbelliferone, which share the chromenyl moiety.
Phenolic acids: Compounds like ferulic acid and caffeic acid, which have similar phenolic structures.
The uniqueness of this compound lies in its complex structure, which combines features of flavonoids, coumarins, and phenolic acids, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H36O17/c1-22(44)55-39-33(21-54-34(51)17-7-24-3-11-27(46)12-4-24)58-43(42(41(39)56-23(2)45)59-35(52)18-8-25-5-13-28(47)14-6-25)60-40-37(53)36-31(50)19-30(49)20-32(36)57-38(40)26-9-15-29(48)16-10-26/h3-20,33,39,41-43,46-50H,21H2,1-2H3/b17-7+,18-8+/t33-,39-,41+,42-,43+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLHDGGEJKVLAF-FEMPFSAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C=CC2=CC=C(C=C2)O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)C=CC6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)/C=C/C2=CC=C(C=C2)O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H36O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


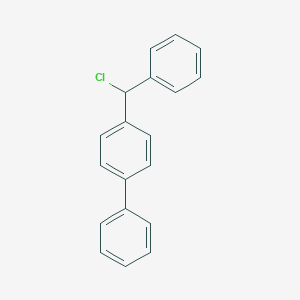
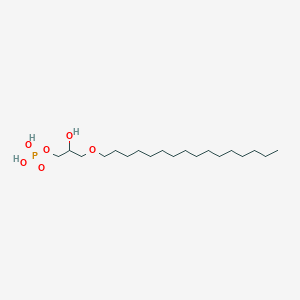
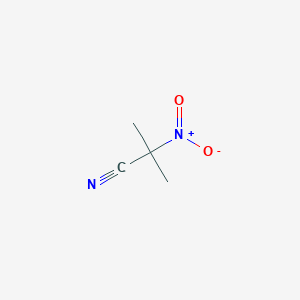
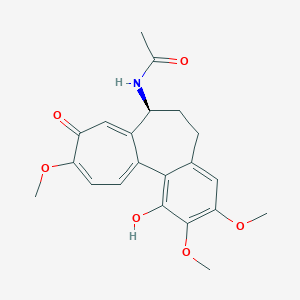
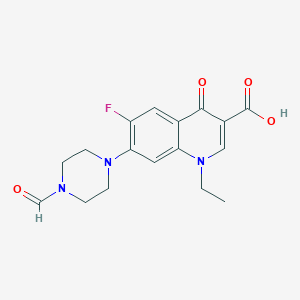
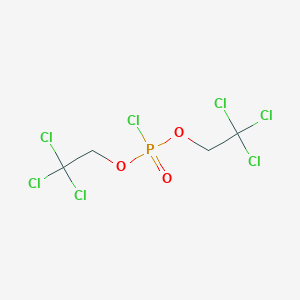
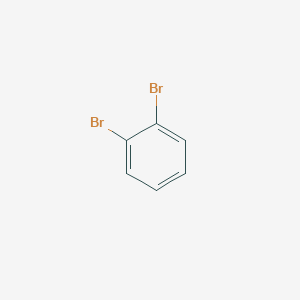
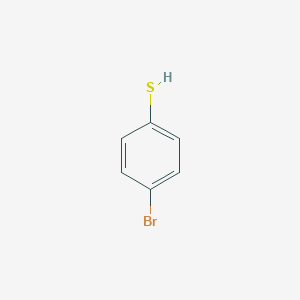
![5-Bromobenzo[B]thiophene](/img/structure/B107969.png)
